1,2-Ditert-butyl-4-methylbenzene
CAS No.: 103391-77-1
Cat. No.: VC16020712
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103391-77-1 |
---|---|
Molecular Formula | C15H24 |
Molecular Weight | 204.35 g/mol |
IUPAC Name | 1,2-ditert-butyl-4-methylbenzene |
Standard InChI | InChI=1S/C15H24/c1-11-8-9-12(14(2,3)4)13(10-11)15(5,6)7/h8-10H,1-7H3 |
Standard InChI Key | NFVRFNJUNZNKTA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)C(C)(C)C)C(C)(C)C |
Introduction
Structural and Chemical Properties of tert-Butyl-Substituted Benzene Derivatives
Molecular Configuration and Stereochemical Considerations
1,2-Di-tert-butyl-4-methylbenzene (C₁₄H₂₂) is a trisubstituted benzene derivative featuring two tert-butyl groups at the 1- and 2-positions and a methyl group at the 4-position. The tert-butyl groups, with their bulky isobutyl substituents, impose significant steric hindrance, which influences the compound’s reactivity and physical properties . For comparison, the 1,4-di-tert-butylbenzene isomer (CAS 1012-72-2) exhibits a melting point of 76–78°C, a boiling point of 236°C, and a density of 0.985 g/cm³ . These properties suggest that the 1,2-isomer may display similar thermal stability but distinct crystallographic behavior due to differences in molecular packing.
Solubility and Reactivity
Like its 1,4-isomer, 1,2-di-tert-butyl-4-methylbenzene is expected to be insoluble in water but soluble in organic solvents such as ethanol, benzene, and carbon tetrachloride . The electron-donating tert-butyl groups may moderately activate the aromatic ring toward electrophilic substitution, though steric effects could limit reactivity at ortho positions.
Synthetic Pathways for tert-Butyl-Substituted Aromatics
Alkylation of Benzene Derivatives
The synthesis of tert-butyl-substituted benzenes typically involves Friedel-Crafts alkylation or acid-catalyzed tert-butylation. For example, 1,4-di-tert-butylbenzene is produced via alkylation of benzene with tert-butyl chloride in the presence of AlCl₃ . Adapting this method to synthesize the 1,2-isomer would require precise control over reaction conditions to favor the desired regioselectivity.
Hydrogenation of Mannich Bases
A patented method for synthesizing 2,6-di-tert-butyl-4-methylphenol (BHT) involves condensation of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine, followed by hydrogenation . While this process targets a phenolic derivative, similar strategies could theoretically be applied to non-phenolic analogs like 1,2-di-tert-butyl-4-methylbenzene by modifying the starting materials and reaction conditions.
Key Reaction Parameters
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Temperature: Optimal alkylation occurs between 80–90°C to balance reaction rate and byproduct formation .
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Catalysts: Lewis acids (e.g., AlCl₃) or hydrogenation catalysts (e.g., palladium) are critical for achieving high yields .
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Solvents: Methanol or ethanol are preferred for homogeneous reaction mixtures .
Applications and Industrial Relevance
Role as a Chemical Intermediate
1,4-Di-tert-butylbenzene is used in the production of engineering plastics, cross-linking agents, and curing agents . By analogy, the 1,2-isomer could serve as a precursor in polymer synthesis or as a stabilizer in materials requiring steric protection against degradation.
Challenges and Research Gaps
Lack of Direct Experimental Data
No peer-reviewed studies or patents specifically addressing 1,2-di-tert-butyl-4-methylbenzene were identified in the provided sources. Most available data pertain to its 1,4-isomer or phenolic derivatives like BHT.
Implications for Future Studies
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Synthetic Optimization: Developing regioselective alkylation methods to isolate the 1,2-isomer.
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Crystallographic Analysis: Investigating the crystal structure to assess steric and electronic effects.
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Toxicological Profiling: Evaluating environmental and health impacts given the potential for bioaccumulation.
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